molecular formula C11H11ClN4S B11795159 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine

Cat. No.: B11795159
M. Wt: 266.75 g/mol
InChI Key: BCJMLYXNHQFUSU-UHFFFAOYSA-N
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Description

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring fused with a thienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thienopyridine derivatives followed by chlorination and amination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understanding its mechanism.

Properties

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

4-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H11ClN4S/c12-10-9(13)11(15-6-14-10)16-3-1-8-7(5-16)2-4-17-8/h2,4,6H,1,3,5,13H2

InChI Key

BCJMLYXNHQFUSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=C(C(=NC=N3)Cl)N

Origin of Product

United States

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